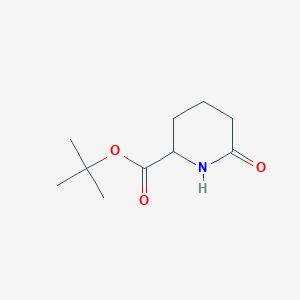

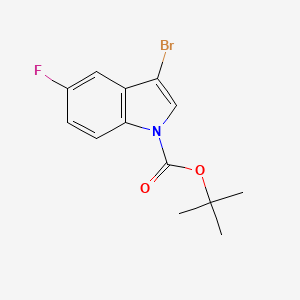

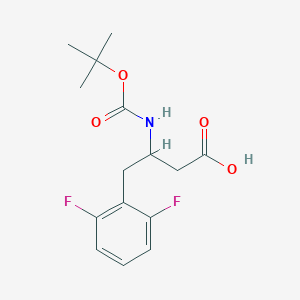

![molecular formula C29H46O3 B12284241 (3beta)-3-[(Tetrahydro-2H-pyran-2-yl)oxy]-chol-5-en-24-al](/img/structure/B12284241.png)

(3beta)-3-[(Tetrahydro-2H-pyran-2-yl)oxy]-chol-5-en-24-al

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(3β)-3-[(Tétrahydro-2H-pyran-2-yl)oxy]-chol-5-én-24-al est un composé organique synthétique qui présente un cycle tétrahydropyranne lié à un squelette cholestène

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de (3β)-3-[(Tétrahydro-2H-pyran-2-yl)oxy]-chol-5-én-24-al implique généralement la formation du cycle tétrahydropyranne suivie de sa fixation au squelette cholestène. Une méthode courante de synthèse du tétrahydropyranne implique l'hydroalcoxylation catalysée par le platine des oléfines γ- et δ-hydroxy . Une autre méthode implique la réaction de 1,4- et 1,5-diols tertiaires avec du nitrate de cérium d'ammonium à température ambiante .

Méthodes de production industrielle

La production industrielle de dérivés du tétrahydropyranne utilise souvent des procédés catalytiques qui assurent un rendement élevé et une stéréosélectivité. Les triflates de lanthanides et le triflate d'argent (I) sont des catalyseurs efficaces pour l'hydroalcoxylation/cyclisation intramoléculaire des hydroxyalcènes . Ces méthodes sont évolutives et peuvent être adaptées à la production à grande échelle.

Analyse Des Réactions Chimiques

Types de réactions

(3β)-3-[(Tétrahydro-2H-pyran-2-yl)oxy]-chol-5-én-24-al subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution. Le cycle tétrahydropyranne peut être hydrolysé en milieu acide pour donner l'alcool parent et le 5-hydroxypentanal .

Réactifs et conditions courants

Les réactifs courants utilisés dans les réactions de ce composé comprennent le nitrate de cérium d'ammonium, les catalyseurs au platine et les triflates de lanthanides . Ces réactifs facilitent la formation et la modification du cycle tétrahydropyranne et sa fixation au squelette cholestène.

Produits majeurs

Les produits majeurs formés à partir des réactions de (3β)-3-[(Tétrahydro-2H-pyran-2-yl)oxy]-chol-5-én-24-al comprennent divers dérivés du tétrahydropyranne et leurs alcools et aldéhydes correspondants .

Applications de la recherche scientifique

(3β)-3-[(Tétrahydro-2H-pyran-2-yl)oxy]-chol-5-én-24-al a plusieurs applications en recherche scientifique :

Chimie : Utilisé comme intermédiaire clé dans la synthèse de molécules organiques complexes.

Biologie : Étudié pour ses activités biologiques potentielles et ses interactions avec les composants cellulaires.

Médecine : Étudié pour ses propriétés thérapeutiques potentielles et comme précurseur du développement de médicaments.

Industrie : Utilisé dans la production de parfums et d'autres produits chimiques fins.

Mécanisme d'action

Le mécanisme d'action de (3β)-3-[(Tétrahydro-2H-pyran-2-yl)oxy]-chol-5-én-24-al implique son interaction avec des cibles moléculaires et des voies spécifiques. Le cycle tétrahydropyranne peut agir comme groupe protecteur pour les alcools, permettant des réactions et des modifications sélectives . Le squelette cholestène peut interagir avec les membranes lipidiques et les protéines, influençant les processus cellulaires .

Applications De Recherche Scientifique

(3beta)-3-[(Tetrahydro-2H-pyran-2-yl)oxy]-chol-5-en-24-al has several scientific research applications:

Chemistry: Used as a key intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential biological activities and interactions with cellular components.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of fragrances and other fine chemicals.

Mécanisme D'action

The mechanism of action of (3beta)-3-[(Tetrahydro-2H-pyran-2-yl)oxy]-chol-5-en-24-al involves its interaction with specific molecular targets and pathways. The tetrahydropyran ring can act as a protecting group for alcohols, allowing for selective reactions and modifications . The cholestene backbone may interact with lipid membranes and proteins, influencing cellular processes .

Comparaison Avec Des Composés Similaires

Composés similaires

3β-[(Tétrahydro-2H-pyran-2-yl)oxy]androst-5-én-17β-ol : Un autre composé avec un cycle tétrahydropyranne lié à un squelette stéroïdien.

Androst-5-ène-3β,17β-diol 3-éther de tétrahydropyrannyle : Structure similaire avec des groupes fonctionnels différents.

Unicité

(3β)-3-[(Tétrahydro-2H-pyran-2-yl)oxy]-chol-5-én-24-al est unique en raison de sa combinaison spécifique d'un cycle tétrahydropyranne et d'un squelette cholestène. Cette structure unique confère des propriétés chimiques et biologiques distinctes, ce qui le rend précieux pour diverses applications.

Propriétés

IUPAC Name |

4-[10,13-dimethyl-3-(oxan-2-yloxy)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanal |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H46O3/c1-20(7-6-17-30)24-11-12-25-23-10-9-21-19-22(32-27-8-4-5-18-31-27)13-15-28(21,2)26(23)14-16-29(24,25)3/h9,17,20,22-27H,4-8,10-16,18-19H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLPUNUWSDVKWLQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC=O)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC5CCCCO5)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H46O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5,7-Dichlorofuro[3,2-b]pyridine](/img/structure/B12284170.png)

![6,6-Difluorospiro[3.3]heptane-2-carbaldehyde](/img/structure/B12284180.png)

![2-Cyclopentene-1-methanol, 4-[2-amino-6-(cyclopropylamino)-9H-purin-9-yl]-, 1-(dihydrogen phosphate), (1S,4R)-](/img/structure/B12284201.png)